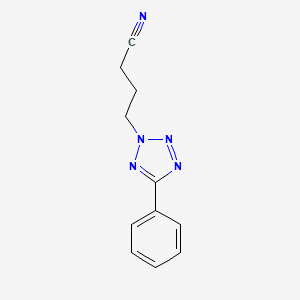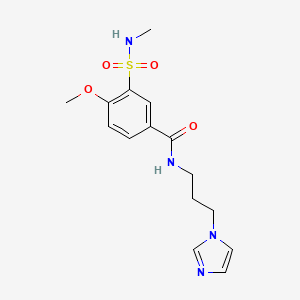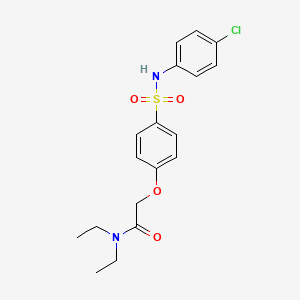
(2-hydroxy-8-methylquinolin-3-yl)methyl 2-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-hydroxy-8-methylquinolin-3-yl)methyl 2-methylbenzoate, also known as Clioquinol, is a synthetic organic compound that has been widely used in various scientific research applications. It is a member of the hydroxyquinoline family and has been shown to exhibit a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of (2-hydroxy-8-methylquinolin-3-yl)methyl 2-methylbenzoate is not fully understood, but it is thought to act by chelating metal ions, such as zinc and copper, which are necessary for the growth and proliferation of cancer cells. It has also been shown to inhibit the formation of amyloid beta peptide, which is implicated in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
(2-hydroxy-8-methylquinolin-3-yl)methyl 2-methylbenzoate has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of a variety of microorganisms, including bacteria, fungi, and viruses. It has also been shown to modulate the aggregation of proteins, which is important in the development of certain neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (2-hydroxy-8-methylquinolin-3-yl)methyl 2-methylbenzoate in lab experiments include its ability to chelate metal ions and inhibit the growth of microorganisms. It has also been shown to exhibit antitumor activity, making it a potential candidate for cancer therapy. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on (2-hydroxy-8-methylquinolin-3-yl)methyl 2-methylbenzoate. One area of interest is its potential use in cancer therapy, either alone or in combination with other drugs. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Further research is also needed to fully understand its mechanism of action and potential toxicity, as well as to develop more efficient synthesis methods for this compound.
Métodos De Síntesis
The synthesis of (2-hydroxy-8-methylquinolin-3-yl)methyl 2-methylbenzoate can be achieved through a multistep process. The starting materials are 8-hydroxyquinoline and 2-methylbenzoic acid, which are reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with sodium hydroxide and formaldehyde to yield the final product, (2-hydroxy-8-methylquinolin-3-yl)methyl 2-methylbenzoate.
Aplicaciones Científicas De Investigación
(2-hydroxy-8-methylquinolin-3-yl)methyl 2-methylbenzoate has been used in various scientific research applications, including as a chelating agent, an antimicrobial agent, and as a modulator of protein aggregation. It has also been shown to exhibit antitumor activity and has been investigated for potential use in cancer therapy.
Propiedades
IUPAC Name |
(8-methyl-2-oxo-1H-quinolin-3-yl)methyl 2-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-12-6-3-4-9-16(12)19(22)23-11-15-10-14-8-5-7-13(2)17(14)20-18(15)21/h3-10H,11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMGMEKSOMLRXGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)COC(=O)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(8-Methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl 2-methylbenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














